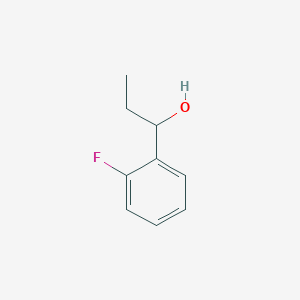

1-(2-Fluorophenyl)propan-1-ol

Description

Contextual Significance of Fluorinated Propanols in Organic Chemistry

Fluorinated propanols are a class of organic compounds that have garnered considerable attention in synthetic organic chemistry. The presence of fluorine, the most electronegative element, imparts unique characteristics to these alcohol molecules. tcichemicals.com These properties include altered acidity, lipophilicity, and metabolic stability, making them valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. tcichemicals.com For instance, the introduction of fluorine can block metabolic transformation pathways and enhance the bioavailability of a molecule. tcichemicals.com

The reactivity of fluorinated alcohols can be tailored based on the position and number of fluorine atoms. They can serve as precursors to a wide array of other functional groups and are often employed as chiral synthons in asymmetric synthesis.

Role of Fluorinated Aromatic Alcohols in Advanced Synthetic Methodologies

Fluorinated aromatic alcohols, a specific subclass that includes 1-(2-Fluorophenyl)propan-1-ol, are pivotal intermediates in modern synthetic strategies. The combination of a hydroxyl group and a fluorine-substituted aromatic ring provides a versatile platform for a variety of chemical transformations. These compounds are frequently utilized in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. chemimpex.com

The hydroxyl group can be readily converted into other functional groups or used as a directing group in catalytic reactions. The fluorinated aromatic moiety, on the other hand, can influence the electronic properties of the molecule and provide a site for further functionalization through aromatic substitution reactions. Chiral versions of these alcohols are particularly sought after as they allow for the stereoselective synthesis of complex target molecules.

Overview of Contemporary Research Endeavors Related to this compound

Contemporary research involving this compound primarily focuses on its utility as a synthetic intermediate. It serves as a key building block in the preparation of more elaborate chemical structures. One of the common synthetic routes to access this compound is through the reduction of its corresponding ketone, 2'-fluoropropiophenone (B119759).

The synthesis of this compound and its derivatives is also explored through methods such as the Grignard reaction, where an organomagnesium halide reacts with an appropriate aldehyde. For example, the reaction of 2-fluorobenzaldehyde (B47322) with ethylmagnesium bromide can yield this compound. acs.org

Recent research also investigates the catalytic asymmetric synthesis of chiral fluorinated alcohols, which are highly valuable in the pharmaceutical industry. While specific studies focusing exclusively on this compound are not extensively documented in readily available literature, the methodologies developed for related fluorinated aromatic alcohols are often applicable. These methods aim to produce enantiomerically pure compounds that can serve as key fragments in the synthesis of bioactive molecules.

Below is a table summarizing key information about this compound and its precursor:

| Property | This compound | 2'-Fluoropropiophenone |

| IUPAC Name | This compound | 1-(2-fluorophenyl)propan-1-one |

| Molecular Formula | C₉H₁₁FO | C₉H₉FO |

| Molecular Weight | 154.18 g/mol | 152.17 g/mol |

| CAS Number | 156022-15-0 | 446-22-0 |

Furthermore, research into the applications of related fluorinated compounds provides a strong indication of the potential avenues for this compound. For instance, fluorinated propanol (B110389) derivatives are investigated for their potential as antifungal agents and their utility in the development of new materials.

The following table details some of the synthetic methods used to produce fluorinated propanols and their precursors, which are relevant to the synthesis of this compound:

| Reaction | Reactants | Product | Notes |

| Reduction | 2'-Fluoropropiophenone, Sodium Borohydride (B1222165) (NaBH₄) | This compound | A common and straightforward method for converting the ketone to the alcohol. |

| Grignard Reaction | 2-Fluorobenzaldehyde, Ethylmagnesium Bromide | This compound | A classic carbon-carbon bond-forming reaction to build the propanol backbone. acs.org |

| Oxidation | This compound | 2'-Fluoropropiophenone | The reverse reaction to the reduction, useful for synthetic manipulations. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCENMZBHIHBHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621321 | |

| Record name | 1-(2-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156022-15-0 | |

| Record name | 1-(2-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156022-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Mechanistic Studies

Established Synthetic Pathways for 1-(2-Fluorophenyl)propan-1-ol and Analogues

The foundational methods for synthesizing this compound and its related compounds rely on the reduction of a carbonyl precursor, most commonly 2'-fluoropropiophenone (B119759). This ketone can be prepared through electrophilic acylation reactions.

Reductive Strategies for Carbonyl Precursors

The conversion of the carbonyl group in 2'-fluoropropiophenone to a hydroxyl group is a critical step in the synthesis of this compound. This reduction can be accomplished using catalytic hydrogenation or hydride-mediated protocols.

Catalytic hydrogenation offers a clean and efficient method for the reduction of ketones to alcohols. This process involves the use of hydrogen gas in the presence of a metal catalyst. fiveable.me Transition metal complexes, particularly those based on ruthenium and rhodium, are often employed for this purpose. wikipedia.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, ruthenium-based catalysts, such as those derived from (cymene)ruthenium dichloride dimer and tosylated diphenylethylenediamine, have proven effective in the reduction of ketones. wikipedia.org These reactions are typically carried out under mild temperature and pressure conditions. wikipedia.org

Transfer hydrogenation presents an alternative to using high-pressure hydrogen gas. wikipedia.org This technique utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, to provide the hydrogen for the reduction. wikipedia.org The donor molecule is dehydrogenated in the process, for example, isopropanol is converted to acetone. wikipedia.org This method is often favored for its operational simplicity and safety. wikipedia.orgjku.at

Table 1: Catalysts in Hydrogenation of Propiophenone Analogues

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Ruthenium-based | (Cymene)ruthenium dichloride dimer with tosylated diphenylethylenediamine | Reduction of ketones to alcohols | wikipedia.org |

| Rhodium-based | RhClL₃ | Dihydride mechanism for hydrogenation | jku.at |

Hydride reagents are widely used for the reduction of carbonyl compounds due to their high reactivity and selectivity. Common hydride sources include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

In a typical procedure, a solution of the ketone, such as 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one, is treated with sodium borohydride in a solvent like methanol (B129727) at a reduced temperature. iucr.orgresearchgate.net The reaction mixture is then stirred for a period to ensure complete reduction, followed by an acidic workup to yield the corresponding alcohol. iucr.orgresearchgate.net For instance, the reduction of a similar ketone, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one, with sodium borohydride in methanol at 263 K, followed by stirring at room temperature, resulted in an 88% yield of the alcohol product. iucr.orgresearchgate.net

The choice of hydride reagent can influence the stereochemical outcome of the reduction, particularly for α-substituted ketones. For example, in the reduction of α-fluoropropiophenone, pretreatment with titanium tetrachloride (TiCl₄) followed by reduction with lithium borohydride (LiBH₄) predominantly yields the syn diastereomer. figshare.com Conversely, using titanium isopropoxide (Ti(OⁱPr)₄) under similar conditions favors the formation of the anti diastereomer. figshare.com This highlights the potential for chelation control to direct the diastereoselectivity of the reduction. figshare.com

Organometallic Reagent Interventions

The synthesis of this compound can also be achieved through the reaction of an organometallic reagent with an appropriate aldehyde. A common approach involves the use of a Grignard reagent. For example, the reaction of ethylmagnesium bromide with 2-fluorobenzaldehyde (B47322) would yield this compound.

An alternative strategy involves the reaction of an organometallic derivative of fluorobenzene (B45895) with propanal. For instance, 2-fluorophenylmagnesium bromide can be reacted with propanal to form the desired alcohol. This method offers a direct way to construct the carbon skeleton of the target molecule.

Precursor Synthesis via Electrophilic Acylation (e.g., Friedel-Crafts Acylation)

The key precursor for the reductive strategies, 2'-fluoropropiophenone, is commonly synthesized via a Friedel-Crafts acylation reaction. smolecule.comsmolecule.com This electrophilic aromatic substitution involves the reaction of fluorobenzene with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in a suitable solvent like dichloromethane (B109758).

The efficiency of the Friedel-Crafts acylation can be influenced by factors such as the ratio of reactants, the catalyst loading, and the reaction temperature. For example, using 1.2 equivalents of AlCl₃ in dichloromethane at a temperature of 0–5°C has been shown to be effective.

Asymmetric Synthesis of Chiral this compound

The development of methods for the asymmetric synthesis of this compound is of significant interest due to the importance of chiral molecules in various applications. These methods aim to produce a single enantiomer of the alcohol with high enantiomeric excess (ee).

One major approach to asymmetric synthesis is the enantioselective reduction of the prochiral ketone, 2'-fluoropropiophenone. This can be achieved using chiral catalysts in hydrogenation or hydride reduction reactions. For example, chiral ruthenium-based catalysts, such as those incorporating BINAP ligands, have been successfully used for the asymmetric hydrogenation of ketones. wikipedia.org

Organocatalysis has also emerged as a powerful tool for enantioselective reductions. nih.gov Chiral imidazolidinones, for instance, can catalyze the transfer of hydrogen from a Hantzsch ester to α,β-unsaturated aldehydes, and similar principles can be applied to ketone reductions. nih.gov

Biocatalysis offers another avenue for asymmetric synthesis. Enzymes such as reductases from microorganisms like Saccharomyces cerevisiae can exhibit high enantioselectivity in the reduction of ketones. nih.gov For example, a yeast reductase, YOL151W, has been shown to exclusively generate the (S)-alcohol from the reduction of 3-chloro-1-phenyl-1-propanone with a 100% enantiomeric excess. nih.gov Similar biocatalytic approaches could be applied to the synthesis of chiral this compound.

Table 2: Methods for Asymmetric Synthesis

| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ruthenium-BINAP complexes | Ketones | High enantioselectivity | wikipedia.org |

| Organocatalytic Reduction | Chiral Imidazolidinones | α,β-Unsaturated Aldehydes | Metal-free catalysis | nih.gov |

| Biocatalytic Reduction | Yeast Reductase (YOL151W) | 3-Chloro-1-phenyl-1-propanone | Exclusive formation of (S)-alcohol | nih.gov |

Chiral Catalysis in Enantioselective Production

Chiral catalysis utilizes chiral catalysts to direct a chemical reaction towards the preferential formation of one enantiomer over the other. This approach is fundamental in producing optically active compounds like this compound from its prochiral ketone precursor, 2'-fluoropropiophenone.

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts in a wide array of asymmetric syntheses. nih.gov These Brønsted acids operate by forming chiral ion pairs with substrates, creating a stereochemically defined environment for the reaction. In the context of synthesizing chiral alcohols, CPAs can catalyze the enantioselective reduction of ketones. Research has demonstrated the successful synthesis of (S)-1-(2-Fluorophenyl)propan-1-ol, achieving a high yield of 98%. nih.gov The mechanism typically involves the activation of a reducing agent or the ketone itself through hydrogen bonding interactions with the phosphoric acid moiety, enabling facial discrimination of the carbonyl group. The development of various CPA catalysts, often based on scaffolds like BINOL or SPINOL, has been a significant area of research, aiming to improve enantioselectivity and broaden the substrate scope. nih.govresearchgate.netmdpi.com

Table 1: Example of Chiral Phosphoric Acid Catalysis

| Product | Catalyst Type | Yield | Enantiomeric Excess (ee) |

| (S)-1-(2-Fluorophenyl)propan-1-ol | Axially Chiral Biphenyl-based CPA | 98% | Not specified in source |

| General Aryl Quinazolinones | Chiral Phosphoric Acid (CPA) C4 | Up to 99% | Up to 97% |

| 3-Aryl-4(3H)-quinazolinones | Chiral Phosphoric Acid (CPA) C8 | Up to 95% | Up to 96% |

Data compiled from research on chiral phosphoric acid-catalyzed reactions. nih.govmdpi.com

Axially chiral ligands, which possess a chiral axis rather than a stereocenter, are pivotal in transition metal-catalyzed asymmetric reactions. Ligands such as those based on biphenyl (B1667301) (BIPOL) or binaphthyl (BINAP) scaffolds can coordinate to a metal center, creating a chiral pocket that dictates the stereochemical outcome of the reaction. nih.gov One notable application is in the asymmetric hydroformylation of styrenes, which can be adapted to produce chiral alcohols. For instance, the asymmetric hydroformylation of 2-fluorostyrene (B1345600) derivatives using a rhodium catalyst complexed with a BIBOP-type axially chiral ligand, followed by reduction, yields the corresponding chiral alcohol, (R)-2-(2-fluorophenyl)propan-1-ol, with high enantioselectivity. nih.gov The development of diverse and adjustable axially chiral ligands is an ongoing effort to enhance the reactivity and enantioselectivity of these catalytic systems for a variety of substrates. nih.govrsc.org

Table 2: Performance of Axially Chiral Ligand in Asymmetric Hydroformylation

| Substrate | Product | Ligand Type | Yield | Enantiomeric Ratio (er) |

| 2-Fluorostyrene | (R)-2-(2-fluorophenyl)propan-1-ol | (R,R,R,R)-BIBOP | 93% | 93.1:6.9 |

Data from a study on asymmetric hydroformylation of styrene (B11656) derivatives. nih.gov

The use of earth-abundant and biocompatible metals like cobalt for catalysis is a growing area of interest for sustainable chemistry. nih.gov Chiral cobalt complexes have proven to be effective catalysts for the asymmetric hydrogenation and hydrosilylation of ketones to produce enantioenriched secondary alcohols. nih.govorganic-chemistry.orgbohrium.com These reactions offer a direct and atom-economical route to chiral alcohols. For the reduction of aromatic ketones, cobalt catalysts, often activated by an agent like NaBHEt₃ or NaOtBu, can achieve high yields and excellent optical purity. google.com The ligand architecture around the cobalt center is crucial for inducing enantioselectivity. Mechanistic studies suggest that the synergy between a redox-active ligand and an N-H functionality can significantly enhance the catalyst's productivity and selectivity. nih.gov While challenges remain in achieving high turnover numbers for some substrates, cobalt catalysis represents a promising and scalable alternative to noble metal catalysts. nih.gov

Table 3: General Performance of Chiral Cobalt Catalysis for Aromatic Ketone Reduction

| Catalyst System | Reducing Agent | Yield | Optical Purity (ee) |

| Chiral Cobalt Complex with PAOR Ligand | Pinacol borane (B79455) and alcohol/water | > 80% | > 90% |

| Amino(imino)diphosphine Co(II) bromide | H₂ | Quantitative | Up to 99% |

Data compiled from patents and studies on chiral cobalt catalysis. nih.govgoogle.com

Biocatalytic Transformations for Stereoselective Access

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations with high precision. This green chemistry approach often operates under mild conditions and can provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemical methods. semanticscholar.org

The stereoselective reduction of prochiral ketones is a well-established application of biocatalysis. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), which utilize nicotinamide (B372718) cofactors (NADH or NADPH), are particularly effective for this transformation. rsc.orgmdpi.com By selecting an appropriate enzyme, either the (R)- or (S)-enantiomer of a target alcohol can be synthesized with high enantiomeric excess. The bioreduction of 2'-fluoropropiophenone to this compound can be achieved using a suitable KRED. The process involves the transfer of a hydride from the cofactor to the carbonyl carbon of the ketone, with the enzyme's chiral active site controlling the facial selectivity of the attack. The commercial availability of enzyme panels allows for the rapid screening of biocatalysts to find one with optimal activity and selectivity for a specific substrate. mdpi.com

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, represent a highly efficient strategy for synthesizing complex molecules from simple precursors. acs.org These one-pot reactions minimize waste by eliminating the need for intermediate work-up and purification steps. rsc.org A cascade process for producing a chiral building block like this compound could involve the combination of different enzyme classes. For example, a multi-enzyme system could be designed to convert a simpler starting material through several steps into the final chiral alcohol. The co-expression of multiple enzymes within a single whole-cell system can further enhance efficiency by ensuring the close proximity of the catalysts. semanticscholar.org Such cascade reactions are instrumental in the green and efficient synthesis of valuable chiral intermediates for various industries. rsc.orgacs.org

Diastereoselective Synthesis and Control

The synthesis of specific diastereomers of this compound is crucial for evaluating its biological activity and for its application as a chiral building block. The primary precursor for this alcohol is 2'-fluoropropiophenone, a prochiral ketone. The reduction of the carbonyl group in this precursor creates a new stereocenter, and its relationship to any existing stereocenters dictates the diastereomeric outcome. In the context of producing this compound from related chiral precursors, or in reactions where a diastereomeric relationship is established, controlling the stereochemical outcome is paramount.

A key strategy for controlling diastereoselectivity in the synthesis of related α-fluoro alcohols is chelation-controlled reduction. This approach utilizes a Lewis acid to coordinate with both the carbonyl oxygen and the adjacent fluorine atom of the precursor ketone, 2'-fluoropropiophenone. This coordination locks the conformation of the substrate, leading to a highly organized transition state. The incoming hydride reagent then attacks the carbonyl carbon from the less sterically hindered face, resulting in the preferential formation of one diastereomer.

Research has demonstrated the effectiveness of this method. For instance, the reduction of α-fluoropropiophenone can be directed to achieve high diastereoselectivity by using a combination of a titanium-based Lewis acid and a hydride reducing agent. acs.org Pre-treating α-fluoropropiophenone with titanium tetrachloride (TiCl₄) before reduction with lithium borohydride (LiBH₄) has been shown to significantly influence the diastereomeric ratio of the resulting α-fluoro alcohol product. acs.org This method highlights how external reagents can control the three-dimensional arrangement of the reaction components to favor a specific stereochemical outcome.

In a parallel study on the reduction of α-fluoroimines derived from α-fluoropropiophenone, the use of trichlorosilane (B8805176) as a reductant also led to high diastereoselectivity, favoring the syn-diastereomer. nih.gov The proposed mechanism involves a highly ordered transition state under chelation control, where the silicon atom interacts with both the fluorine and nitrogen atoms. nih.gov This further underscores the principle that chelation is a powerful tool for directing the stereochemical course of reductions on substrates containing a fluorine atom alpha to a carbonyl or imine group.

The table below summarizes experimental findings on the diastereoselective reduction of α-fluoropropiophenone under different conditions.

| Entry | Lewis Acid | Reducing Agent | Solvent | Diastereomeric Ratio (syn:anti) |

| 1 | None | LiBH₄ | Diethyl Ether | - |

| 2 | TiCl₄ | LiBH₄ | Diethyl Ether | High |

| 3 | TiCl₄ | LiBH₄ | Methylene (B1212753) Chloride | High |

Data sourced from studies on chelation-controlled reduction of α-fluoroketones. acs.org

Reaction Mechanism Elucidation for Synthetic Transformations

Detailed Analysis of Reduction Mechanisms

The conversion of 2'-fluoropropiophenone to this compound is fundamentally a reduction reaction. The mechanism of this transformation varies significantly depending on the reagents and catalysts employed, directly impacting the stereochemical outcome.

Chelation-Controlled Reduction Mechanism: In chelation-controlled reductions, a Lewis acid like titanium tetrachloride (TiCl₄) plays a pivotal role. acs.org The mechanism proceeds through the following steps:

Coordination: The Lewis acid (TiCl₄) coordinates to both the carbonyl oxygen and the α-fluorine atom of 2'-fluoropropiophenone. This forms a rigid, five-membered chelate ring intermediate.

Conformational Lock: The formation of this chelate restricts the rotational freedom of the bond between the carbonyl carbon and the α-carbon. This forces the molecule into a specific, planar conformation.

Directed Hydride Attack: A hydride donor, such as LiBH₄, then approaches the complex. Due to the fixed conformation, one face of the carbonyl group is sterically shielded by the phenyl ring and the coordinated metal center. Consequently, the hydride preferentially attacks from the less hindered face.

Product Formation: This directed attack leads to the formation of the alcohol with a specific, predictable relative stereochemistry, typically the syn-diastereomer. Subsequent workup breaks the chelate to yield the final α-fluoro alcohol.

Asymmetric Hydrogenation Mechanism: Catalytic asymmetric hydrogenation offers a more atom-economical route to chiral alcohols. This process typically involves a chiral transition metal catalyst, often based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands (e.g., BINAP). wikipedia.orgnih.gov The mechanism for ketone reduction, particularly with Noyori-type ruthenium catalysts, is often described as a bifunctional or metal-ligand cooperative mechanism. wikipedia.org

Catalyst Activation: The pre-catalyst, often a ruthenium chloride complex, is activated by hydrogen gas in the presence of a base to form the active ruthenium hydride species. wikipedia.org

Outer Sphere Mechanism: Unlike mechanisms requiring direct substrate-to-metal binding in an inner-sphere fashion, the hydrogenation of ketones often proceeds via an "outer sphere" mechanism. wikipedia.org The active Ru-H catalyst and the ketone substrate form a transition state without the ketone displacing ligands from the metal's inner coordination sphere.

Concerted Hydride and Proton Transfer: The reaction is believed to proceed through a six-membered pericyclic transition state. wikipedia.org In this state, the hydride (H⁻) on the ruthenium and a proton (H⁺) from the amine ligand are transferred concertedly to the carbonyl oxygen and carbon, respectively. The chirality of the diphosphine and diamine ligands on the catalyst creates a chiral environment that dictates which face of the ketone is reduced, leading to high enantioselectivity. wikipedia.orgajchem-b.com Recent studies suggest that this model may be an oversimplification, with the amine ligand interacting strongly with the base activator, but the principle of bifunctional catalysis remains central. wikipedia.org

An iridium-catalyzed asymmetric hydrogenation of α-fluoro ketones has also been reported, proceeding via a dynamic kinetic resolution strategy to achieve high enantiomeric and diastereomeric selectivity. lookchem.com

Iii. Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1-(2-Fluorophenyl)propan-1-ol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number of distinct proton environments and their connectivity. The spectrum of this compound is expected to show signals corresponding to the aromatic protons, the carbinol proton (-CHOH), the methylene (B1212753) protons (-CH₂-), the methyl protons (-CH₃), and the hydroxyl proton (-OH).

The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent oxygen and the fluorine-substituted aromatic ring. The signal for the carbinol proton (H-1) is expected to appear as a triplet, shifted downfield due to the deshielding effect of the hydroxyl group and the phenyl ring. The adjacent methylene protons (H-2) would likely present as a multiplet due to coupling with both the H-1 proton and the methyl protons (H-3). The terminal methyl protons (H-3) are expected to appear as a triplet, being the most upfield signal of the aliphatic chain. The aromatic protons will exhibit complex splitting patterns in the downfield region of the spectrum due to both homo- and heteronuclear (H-F) coupling. The hydroxyl proton typically appears as a broad singlet, and its position can be concentration-dependent; its identity can be confirmed by D₂O exchange, which causes the signal to disappear.

Based on data from structurally similar compounds like 1-phenylpropan-1-ol and other ortho-substituted phenyl alcohols, the following table presents predicted assignments for the ¹H NMR spectrum of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (H-3) | ~ 0.9 | Triplet (t) | ~ 7.4 |

| -CH₂- (H-2) | ~ 1.8 | Multiplet (m) | - |

| -OH | Variable (Broad Singlet) | Singlet (s) | - |

| -CHOH (H-1) | ~ 5.0 | Triplet (t) | ~ 6.5 |

| Aromatic (H-Ar) | ~ 7.0 - 7.5 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The molecule possesses nine carbon atoms: six in the aromatic ring and three in the propanol (B110389) side chain.

The carbon atom directly bonded to the fluorine (C-2') will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbinol carbon (C-1) will be significantly deshielded by the attached hydroxyl group, appearing in the range typical for secondary alcohols. The aliphatic carbons of the ethyl group (C-2 and C-3) will appear further upfield. The chemical shifts for the aromatic carbons are influenced by the electronic effects of both the fluorine and the 1-hydroxypropyl substituent. For instance, data for 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol shows aromatic carbon signals influenced by the fluorine atom nih.gov.

The predicted chemical shifts, based on analogous compounds, are summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (-CH₃) | ~ 10 |

| C-2 (-CH₂) | ~ 32 |

| C-1 (-CHOH) | ~ 75 |

| Aromatic Carbons | ~ 115 - 140 |

| Aromatic Carbon (C-F) | ~ 158 - 162 (doublet) |

Fluorine-19 NMR (¹⁹F NMR) for Electronic Effects and Enantiomeric Excess Determination

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus spectrabase.comwiredchemist.com. The spectrum for this compound will display a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is highly sensitive to the electronic environment, providing insight into the electronic effects within the molecule. For fluorobenzene (B45895) derivatives, the chemical shifts can span a wide range spectrabase.com.

A key application of ¹⁹F NMR is in the determination of enantiomeric excess (% ee). Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. However, in the presence of a chiral auxiliary, such as a chiral derivatizing agent or a chiral solvating agent, the enantiomers of this compound can be converted into diastereomers or form diastereomeric solvates. These diastereomeric species are chemically distinct and will exhibit separate signals in the ¹⁹F NMR spectrum. The relative integration of these two signals provides a direct and highly accurate measure of the enantiomeric excess. This method is often preferred over ¹H NMR for ee determination because the large chemical shift dispersion of ¹⁹F NMR typically results in better signal separation and less spectral overlap spectrabase.com.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information on the functional groups and molecular vibrations within the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The key expected absorption bands are:

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the ethyl group will produce strong absorptions in the 2980-2850 cm⁻¹ region.

C=C Stretch (Aromatic): Medium to weak intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the phenyl ring.

C-O Stretch: The stretching vibration of the carbinol C-O bond is expected to give a strong absorption in the 1200-1000 cm⁻¹ range.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is typically observed in the 1300-1100 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-F Stretch | 1300 - 1100 | Strong |

| C-O Stretch | 1200 - 1000 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the phenyl ring, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be visible.

C-H Vibrations: Both aromatic and aliphatic C-H stretching modes are observable, typically in the 3100-2800 cm⁻¹ region.

Skeletal Vibrations: The carbon skeleton of the propanol chain and its connection to the phenyl ring will produce a series of bands in the fingerprint region (< 1400 cm⁻¹), providing a unique pattern for the molecule. Raman spectra of related compounds like 1-propanol (B7761284) show characteristic bands for the carbon backbone rsc.org.

The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile, confirming the presence of all key structural features of the molecule.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₉H₁₁FO, the molecular weight is 154.18 g/mol . sigmaaldrich.com In a typical electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 154.

The fragmentation of the molecular ion provides valuable structural information. The process is initiated by the ionization of the molecule, which then breaks apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The most stable and abundant fragments are preferentially formed and detected. For secondary alcohols like this compound, the molecular ion peak may be weak or even absent due to its instability. libretexts.orgmiamioh.edu

Key fragmentation pathways for this compound include:

Alpha-Cleavage: This is a dominant fragmentation mode for alcohols, involving the cleavage of the carbon-carbon bond adjacent to the oxygen-bearing carbon. libretexts.orgmiamioh.edu For this molecule, the most likely alpha-cleavage is the loss of an ethyl radical (•CH₂CH₃, mass 29), leading to the formation of a stable, resonance-stabilized benzylic oxonium ion. This would produce a prominent peak at m/z 125.

Dehydration: The elimination of a water molecule (H₂O, mass 18) is a common fragmentation pathway for alcohols. libretexts.org This would result in a fragment ion at m/z 136 (M-18).

Benzylic Cleavage: Cleavage of the bond between the carbinol carbon and the phenyl ring can lead to the formation of a fluorophenyl cation ([C₆H₄F]⁺) at m/z 95 or a protonated ethylketone fragment.

Aromatic Ring Fragmentation: The fluorophenyl ring itself can fragment, although this is typically less favorable. Loss of a fluorine atom (F•, mass 19) or hydrogen fluoride (B91410) (HF, mass 20) from fragment ions can also occur. whitman.edu

The relative intensities of these fragment peaks help in confirming the structure of the molecule. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. chemguide.co.ukdocbrown.info For this compound, the fragment at m/z 125 resulting from alpha-cleavage is a strong candidate for the base peak due to its significant stabilization.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 154 | Molecular Ion | [C₉H₁₁FO]⁺ | Parent Molecule |

| 136 | Dehydrated Molecular Ion | [C₉H₁₀F]⁺ | Loss of H₂O |

| 125 | Benzylic Oxonium Ion | [C₇H₆FO]⁺ | Alpha-cleavage (Loss of •CH₂CH₃) |

| 95 | Fluorophenyl Cation | [C₆H₄F]⁺ | Cleavage of C-C bond alpha to the ring |

X-ray Diffraction Analysis for Absolute Configuration and Crystal Structure

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute configuration. spark904.nl Since this compound contains a stereogenic center at the carbinol carbon (C1), it exists as a pair of enantiomers. Determining the absolute configuration (whether it is the R or S enantiomer) is crucial in fields like pharmaceuticals, where enantiomers can have different biological activities. nih.govnih.gov

The process requires growing a suitable single crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis provides information on the unit cell dimensions (the basic repeating unit of the crystal), the crystal system, and the space group. For a chiral, enantiomerically pure compound, it must crystallize in one of the 65 chiral space groups (e.g., P2₁2₁2₁), which lack inversion centers or mirror planes. iucr.org If the compound crystallizes as a racemic mixture, it will typically be in a centrosymmetric space group (e.g., P2₁/n). benthamopen.com

To determine the absolute configuration, anomalous dispersion effects are utilized. When X-rays interact with the electrons of the atoms, particularly heavier atoms, a small phase shift occurs. This leads to measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). By carefully analyzing these differences, the correct absolute structure can be assigned. The Flack parameter is a key value refined during the structure solution; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted configuration is correct. nih.goviucr.org

While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of data that would be obtained from a single-crystal XRD analysis of one of its enantiomers.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₉H₁₁FO |

| Formula Weight | 154.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.5 Å, b = 8.5 Å, c = 17.0 Å, α = β = γ = 90° |

| Volume | 794.75 ų |

| Z (Molecules per unit cell) | 4 |

| Flack Parameter | 0.0(1) |

| Absolute Configuration at C1 | Determined (e.g., R) |

Iv. Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study of 1-(2-Fluorophenyl)propan-1-ol would involve several key analyses.

The first step in a DFT study is typically geometric optimization, where the molecule's lowest energy structure (its most stable conformation) is determined. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For a flexible molecule like this compound, which has rotatable bonds, a conformational analysis would be necessary to identify the various stable conformers and their relative energies. This would reveal the preferred three-dimensional arrangement of the atoms in the molecule.

No specific geometric optimization or conformational analysis data for this compound were found in the searched scientific literature.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are often used to interpret experimental infrared (IR) and Raman spectra, as each calculated frequency corresponds to a specific type of atomic motion (e.g., stretching, bending, or twisting of bonds). The assignment of these calculated frequencies to the observed spectral bands helps to confirm the molecule's structure.

Specific vibrational frequency data and assignments for this compound from DFT calculations are not available in the reviewed literature.

DFT is also used to explore the electronic properties of a molecule. Key aspects of this analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into where the molecule is likely to interact with other chemical species.

Detailed HOMO-LUMO energy values and MEP maps specifically for this compound are not documented in the available research.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. It provides a description of the Lewis-like bonding structure, including lone pairs and bond orbitals. NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is indicative of hyperconjugative and resonance interactions that contribute to molecular stability.

Specific NBO analysis results detailing intramolecular charge transfer for this compound could not be located in the surveyed scientific papers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or in its pure liquid state, would provide a detailed picture of its dynamic behavior. This includes conformational changes, rotational and translational motion, and the formation and breaking of intermolecular interactions. Such simulations can reveal how the molecule behaves in a realistic environment, which is crucial for understanding its macroscopic properties.

No published MD simulation studies focusing on the dynamic behavior of this compound were identified.

Intermolecular Interaction Studies

Understanding the intermolecular interactions of this compound is key to explaining its physical properties, such as boiling point, solubility, and crystal packing. Computational methods can be used to study the nature and strength of these interactions, which for this molecule would likely include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.

Dipole-Dipole Interactions: The polar C-F and C-O bonds would lead to significant dipole-dipole forces.

Computational studies would typically involve calculating the interaction energies between two or more molecules of this compound in various orientations to determine the most stable intermolecular arrangements.

Specific computational studies quantifying the intermolecular interaction energies for this compound are not present in the accessible literature.

Hydrogen Bonding Network Characterization

Hydrogen bonds are highly specific and influential intermolecular interactions that significantly govern the physical and chemical properties of molecules like this compound, which contains a hydroxyl (-OH) group. The presence of this group allows the molecule to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).

The fluorine atom at the ortho position of the phenyl ring introduces a significant electronegative center, which can influence the hydrogen-bonding capability of the hydroxyl group. This influence is primarily electronic, where the electron-withdrawing nature of fluorine can increase the acidity of the hydroxyl proton, potentially strengthening its capacity as a hydrogen bond donor. Computational studies on similar fluorinated alcohols have shown that intramolecular hydrogen bonds can also form between the hydroxyl group and the ortho-fluorine atom, which would affect the conformational preferences of the molecule and its availability for intermolecular hydrogen bonding.

Hirshfeld Surface Analysis for Intermolecular Contacts

For this analogous compound, Hirshfeld surface analysis revealed that the most significant contributions to intermolecular contacts were from H···H interactions, followed by Cl···H, C···H, and F···H contacts. nih.govnih.gov This indicates that van der Waals forces and weaker hydrogen bonds play a crucial role in the crystal packing. The analysis also highlighted O···H interactions, confirming the presence of hydrogen bonding. nih.gov

For this compound, a similar analysis would be expected to show a high percentage of H···H contacts. The presence of the fluorine atom would result in significant F···H contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of these different interactions, providing a clear picture of the molecular packing.

Table 1: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Fluorophenyl Compound

| Intermolecular Contact | Contribution (%) |

| H···H | 47.0 |

| Cl···H | 19.5 |

| C···H | 12.1 |

| F···H | 10.7 |

Data derived from the analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. nih.govnih.gov

Analysis of Aromatic π-Stacking Interactions

Aromatic π-stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are fundamental in various chemical and biological systems, influencing crystal packing and the binding of ligands to receptors. The introduction of fluorine atoms onto an aromatic ring alters its electronic properties, which in turn affects its π-stacking behavior. The electron-withdrawing nature of fluorine can create a quadrupole moment on the aromatic ring that is favorable for interactions with other aromatic systems. nih.govacs.org

In the case of this compound, the fluorinated phenyl ring could engage in π-stacking interactions with neighboring molecules in the solid state or with aromatic residues in a biological receptor. Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the geometry and energy of these interactions. rsc.org The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) is determined by a balance of electrostatic and dispersion forces. It has been noted in some crystal structures of related compounds that fluorine substitution can sometimes disrupt typical π–π stacking, leading to other forms of intermolecular arrangements. rsc.org A computational analysis of this compound would be necessary to determine the precise nature and strength of any potential π-stacking interactions.

Structure-Activity Relationship (SAR) through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling plays a pivotal role in modern SAR by providing insights into how a molecule might interact with a biological target and by predicting the activity of novel compounds.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

For a compound like this compound, molecular docking could be employed to investigate its potential interactions with various biological targets, such as G-protein coupled receptors (GPCRs), which are common targets for drugs containing aromatic moieties. nih.govresearchgate.netmdpi.com In a typical docking study, the three-dimensional structure of the target protein is used as a template. The ligand, this compound, would be placed into the binding site of the receptor, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding energy for each pose.

The key interactions would likely involve the hydroxyl group forming hydrogen bonds with polar residues in the binding pocket, and the fluorophenyl group engaging in hydrophobic and potentially π-stacking interactions. The ortho-fluorine atom could also participate in specific interactions, such as halogen bonds or dipole-dipole interactions, which could enhance binding affinity and selectivity. nih.gov

Table 2: Potential Molecular Interactions of this compound in a Receptor Binding Site Predicted by Molecular Docking Principles

| Molecular Feature | Potential Interaction Type | Potential Interacting Residues |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate |

| Phenyl Ring | Hydrophobic, π-stacking | Phenylalanine, Tyrosine, Tryptophan |

| Fluorine Atom | Halogen Bond, Dipole-Dipole | Electron-rich atoms (e.g., Oxygen) or polar residues |

Predictive Modeling of Binding Affinities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities. Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds.

For a series of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors. These can be broadly categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape, electrostatic potential) descriptors. The position of the fluorine atom on the phenyl ring would significantly influence many of these descriptors. For instance, fluorination in the ortho position has been shown to have a potentially favorable effect on the potency of ligands for aminergic GPCRs. nih.gov

A QSAR model for a set of fluorinated phenylpropanols could take the general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the function 'f' is determined through statistical methods like multiple linear regression or machine learning algorithms. Such a model could predict the binding affinity of this compound and guide the design of new analogues with improved potency.

V. Derivatization and Chemical Transformations of this compound

The chemical reactivity of this compound is primarily centered around its two main functional components: the secondary hydroxyl group and the activated fluorophenyl ring. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These derivatization strategies are crucial for modifying the molecule's properties and for its incorporation into more complex chemical structures.

Vi. Applications As a Precursor and Intermediate

Role in Advanced Pharmaceutical Synthesis

Building Block for Bioactive Molecules and Drug Analogues

1-(2-Fluorophenyl)propan-1-ol is a valuable chiral building block for the synthesis of more complex fluorinated molecules. The arylpropanol scaffold is versatile, allowing for the creation of a wide array of derivatives with diverse pharmacological profiles. Researchers explore the impact of fluorination on molecular properties and biological activity by using such compounds to strategically incorporate fluorine to optimize the performance of new chemical entities. Multicomponent reactions (MCRs) are often employed as a powerful tool for the efficient synthesis of biologically active molecules from various building blocks. The rapid and efficient access to a plethora of heterocyclic building blocks through MCRs is a preferred strategy for designing and synthesizing these compounds.

Arylpropanol derivatives are actively investigated for their potential as therapeutic agents. For instance, while not a direct derivative of the 2-fluoro isomer, a related compound, an analogue of 1-(4-fluorophenyl)propan-1-ol, has been studied as a potential hybrid compound with antihypertensive and antioxidant properties. This highlights the potential of the fluorinated phenylpropanol scaffold in developing new drugs.

Table 1: Potential Therapeutic Areas for Molecules Derived from Fluorinated Phenylpropanol Scaffolds

| Therapeutic Area | Rationale for Use of Fluorinated Scaffold |

|---|---|

| Neurology | The NR2B subtype-selective NMDA antagonist (1S, 2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol contains a related propanol (B110389) structure, suggesting the utility of this scaffold in targeting neurological receptors. |

| Cardiovascular | Derivatives have been investigated for potential antihypertensive properties. |

| Oncology | The antiproliferative activity of compounds like Brequinar, which contains a 2-fluorophenyl moiety, underscores the potential of this structural element in cancer drug design. |

| Infectious Diseases | Organofluorine compounds are integral to many modern pharmaceuticals, and this building block can be used to synthesize novel antimicrobial or antiviral agents. |

Intermediate in the Synthesis of Specific Therapeutic Agents

The utility of fluorinated precursors is evident in the synthesis of various active pharmaceutical ingredients (APIs). For example, a key step in one synthetic approach to the immunosuppressant drug Brequinar involves a multicomponent reaction using 4-(2′-fluorophenyl)benzaldehyde, a structurally related fluorinated compound. Brequinar is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the synthesis of pyrimidines, and has been evaluated for treating cancer and certain infections.

Similarly, the synthesis of an intermediate for the fungicide Epoxiconazole involves the compound 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol, demonstrating the application of fluorophenyl propanol structures in creating complex therapeutic agents. These examples showcase how precursors like this compound can be crucial starting materials or intermediates in the multi-step synthesis of targeted drugs.

Utility in Agrochemical Development

The agrochemical industry continuously requires novel compounds with high efficiency, selectivity, and low toxicity to combat resistance and meet sustainability demands. Organofluorine compounds have been associated with significant advances in the agrochemical development process over the last two decades. The inclusion of fluorine atoms can profoundly alter the physical, chemical, and biological properties of molecules, making fluorinated intermediates like this compound attractive for agrochemical research.

The unique properties imparted by fluorine can lead to enhanced efficacy and metabolic stability in pesticides. An in-depth analysis of 424 fluoro-agrochemicals reveals the significant contribution of organofluorine compounds to the industry. The development of new fungicides, herbicides, and insecticides often involves the strategic placement of fluorine to enhance the molecule's performance and environmental profile.

Table 2: Impact of Fluorine Incorporation in Agrochemicals

| Property | Effect of Fluorination |

|---|---|

| Biological Activity | Can increase binding affinity to target enzymes or receptors. |

| Metabolic Stability | C-F bond is strong, often blocking metabolic oxidation at that site, prolonging the compound's activity. |

| Lipophilicity | Can increase lipophilicity, potentially improving cell membrane penetration. |

| Selectivity | Altered electronic and steric properties can lead to higher selectivity for the target pest over non-target organisms. |

Intermediate in Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound serves as an intermediate in the production of various specialty chemicals. Specialty chemicals are valued for their performance or function, and this compound's specific structure makes it suitable for creating materials with tailored properties. For example, its chirality and the presence of the fluorophenyl group can be exploited in the synthesis of advanced polymers, liquid crystals, or other functional materials where stereochemical purity and specific electronic characteristics are required. The production of 1,2-propanediol, a related but simpler alcohol, is a significant challenge for the chemical industry due to increasing demand for its use in products like paints, pharmaceuticals, and cosmetics. This underscores the industrial importance of functionalized propanols like this compound for more specialized, high-value applications.

Development of Novel Chiral Ligands and Catalysts

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. Chiral alcohols are fundamental precursors for a wide variety of these ligands. This compound, being a chiral alcohol, is an excellent starting material for the synthesis of novel chiral ligands.

The development of new chiral ligands is crucial for advancing asymmetric catalysis. Ligands can be tailored for specific catalytic processes by modifying their structure. The hydroxyl group of this compound can be readily converted into various coordinating groups (e.g., phosphines, amines, ethers), while the inherent chirality directs the stereoselectivity of the metal catalyst it coordinates with. The 2-fluorophenyl group provides distinct steric and electronic features that can create a unique chiral environment around the metal center, potentially leading to high levels of enantiocontrol in reactions. The modular construction of many modern ligands, such as P,N-ligands, allows for systematic tuning, and starting with a precursor like this compound provides a platform for creating diverse ligand libraries for catalyst screening.

Table 3: Conceptual Synthesis Pathway for a Chiral P,N-Ligand

| Step | Transformation | Reagents (Examples) | Resulting Functional Group |

|---|---|---|---|

| 1 | Activation of Hydroxyl Group | Tosyl chloride (TsCl), Mesyl chloride (MsCl) | O-Tosyl or O-Mesyl |

| 2 | Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Azide |

| 3 | Reduction of Azide | Lithium aluminum hydride (LiAlH₄) or H₂/Pd | Primary Amine |

| 4 | Introduction of Phosphine (B1218219) Group | Reaction with a chlorophosphine (e.g., Ph₂PCl) | Phosphino-amine (P,N-Ligand) |

Vii. Biological Activity and Pharmacological Research

Structure-Biological Activity Correlations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. For 1-(2-Fluorophenyl)propan-1-ol, the fluorine, hydroxyl, and phenyl moieties are critical determinants of its potential interactions with biological systems.

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and lipophilicity. The fluorine atom on the phenyl ring of this compound can influence its biological activity in several ways:

Electronic Effects : Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density. This can alter the acidity of nearby protons and influence the molecule's ability to participate in π-stacking interactions.

Binding Interactions : Fluorine can act as a hydrogen bond acceptor, potentially forming favorable interactions with biological targets like enzyme active sites or receptors.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of the compound.

In a study on fluorinated cannabinoid type 2 (CB2) receptor ligands, the introduction of fluorine to a phenyl ring was found to have a moderate influence on ligand binding, indicating that this substitution is generally well-tolerated in receptor interactions. nih.gov Conversely, in other contexts, halogen substitution has been shown to be crucial for activity. For example, α-halopropiophenones exhibit a broad spectrum of antifungal activities. nih.gov

The hydroxyl (-OH) and phenyl groups are fundamental to the bioactivity of many phenylpropanoid compounds.

Phenyl Moiety : The aromatic phenyl ring can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan), and cation-π interactions. These forces are crucial for the initial recognition and binding of the molecule to its biological target.

Studies on phenylpropanoid derivatives have demonstrated that modifications to these moieties significantly impact their biological effects. For instance, the antifungal potency of anethole (B165797) and its derivatives is related to the presence of a methoxy (B1213986) group on the phenyl ring and the length of the alkyl chain. nii.ac.jp

Investigation of Inhibitory Effects on Biological Targets

While direct studies on this compound are lacking, related structures show significant inhibitory effects on various enzymes. Phenolic compounds, including phenylpropanoids, are known to inhibit enzymes such as α-amylase, trypsin, and lysozyme. nih.gov This inhibition can occur through the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes. nih.gov

Furthermore, fluorinated compounds have been specifically designed as enzyme inhibitors. A series of fluorinated benzenesulfonic ester derivatives demonstrated strong inhibitory activity against α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.gov In that study, a derivative with a 2-(fluorophenyl)sulfonyl group showed potent inhibition with an IC₅₀ value of 5.6 ± 0.038 µM. nih.gov This suggests that the 2-fluorophenyl moiety present in this compound could potentially confer inhibitory activity against certain enzymes.

Interaction with Specific Molecular Receptors and Enzymes

The structural features of this compound suggest potential interactions with various receptors and enzymes. The development of highly affine and selective fluorinated ligands for the cannabinoid type 2 (CB₂) receptor highlights the utility of the fluorophenyl group in designing receptor-specific molecules. nih.govnih.gov A study developing novel CB₂ receptor ligands found that fluorophenyl regioisomers maintained high CB₂ affinity (Kᵢ ≤ 10 nM) and selectivity. nih.gov This indicates that the fluorophenyl scaffold can be effectively accommodated within receptor binding pockets.

Evaluation of Potential Bioactivities (e.g., Anti-inflammatory, Antimicrobial, Antifungal)

The broader class of phenylpropanoids exhibits a wide array of bioactivities, providing a basis to evaluate the potential of this compound. nih.govresearchgate.net

Anti-inflammatory Activity : Phenylpropanoids found in essential oils are well-documented for their anti-inflammatory properties. nih.gov They can modulate the function of immune-responsive cells and interfere with inflammatory cascades. nih.gov

Antimicrobial Activity : Benzyl alcohol and its derivatives are known to possess marked antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. google.comsmu.ac.za Benzyl alcohol itself is used as an antimicrobial preservative and disinfectant. google.comphexcom.com

Antifungal Activity : Phenylpropanoids have been evaluated for their antifungal properties against various fungi, including dermatophytes. nih.gov Structure-activity relationship studies of arylpropanoids revealed that phenanthryl derivatives were highly active, with Minimum Inhibitory Concentrations (MICs) ranging from 3-20 µg/mL. nih.gov Similarly, α-halopropiophenones, which share structural similarities, showed broad-spectrum activity with MIC values as low as 0.5 µg/mL against certain fungi. nih.gov

The following table presents the minimum inhibitory concentrations (MIC) for various arylpropanoid derivatives against common dermatophytes, illustrating the antifungal potential of this class of compounds.

| Compound Type | Microsporum canis (MIC µg/mL) | Trichophyton rubrum (MIC µg/mL) | Epidermophyton floccosum (MIC µg/mL) |

|---|---|---|---|

| α-Halopropiophenones | 0.5 - >50 | 0.5 - >50 | 0.5 - >50 |

| Naphthyl Derivatives | 3 - 50 | 3 - 50 | 3 - 50 |

| Phenanthryl Derivatives | 3 - 20 | 3 - 20 | 3 - 20 |

Pharmacological Profile Analysis of Synthesized Derivatives

While no pharmacological profiles of direct derivatives of this compound are available, examining structurally related compounds can offer insights. For instance, levomethamphetamine, which is (R)-N-methyl-1-phenylpropan-2-amine, is a structural analog used as a nasal decongestant. wikipedia.org It acts as a norepinephrine-releasing agent and an agonist of the trace amine-associated receptor 1 (TAAR1). wikipedia.org Although it is not a direct derivative, its phenylpropane core demonstrates that this scaffold can be adapted to interact with specific physiological targets. The pharmacokinetic profile of levomethamphetamine is well-characterized, with an oral bioavailability of approximately 100% and an elimination half-life of 10–15 hours, with metabolism influenced by the CYP2D6 enzyme. wikipedia.org This highlights how modifications to the propanol (B110389) chain (in this case, replacing the hydroxyl with a methylamine (B109427) group) can dramatically alter the pharmacological profile and therapeutic application.

Viii. Analytical Methodologies for Compound Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography stands as a primary tool for the analysis of 1-(2-Fluorophenyl)propan-1-ol, offering high resolution and sensitivity for both purity determination and the separation of its enantiomers. nih.gov The choice between normal-phase and reversed-phase HPLC, along with the selection of a suitable chiral stationary phase (CSP), is pivotal for achieving the desired separation.

For the determination of enantiomeric excess (ee), chiral HPLC is indispensable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including aromatic alcohols. nih.gov The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times. chiralpedia.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. phenomenex.com

Purity analysis is typically conducted using reversed-phase HPLC, where a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. This method effectively separates the main compound from non-chiral impurities. For compounds with aromatic rings, such as this compound, fluorinated stationary phases can offer alternative selectivity. chromatographyonline.com

The following table outlines a representative HPLC method for the analysis of a similar compound, 1-phenyl-1-propanol, which can be adapted for this compound.

Table 1: Representative HPLC Method for the Analysis of 1-Phenyl-1-propanol

| Parameter | Purity Determination (Reversed-Phase) | Enantiomeric Excess Determination (Normal-Phase Chiral) |

|---|---|---|

| Column | Newcrom R1 sielc.com | (S,S) ULMO, 5 µm, 25 cm x 4.6 mm registech.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid sielc.com | (98.5/1.5) n-Heptane/1,2-Dimethoxyethane registech.com |

| Flow Rate | - | 1.5 mL/min registech.com |

| Detection | UV sielc.com | UV 254 nm registech.com |

| Run Time | - | 6.5 min registech.com |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for assessing the presence of residual solvents and volatile impurities in the final product of this compound. measurlabs.com The choice of the GC column is critical, with stationary phases of varying polarity being selected based on the anticipated impurities. semanticscholar.org

For the analysis of potential regioisomeric impurities, which can be challenging to separate, specialized capillary columns are employed. longdom.org For instance, in the analysis of related fluorinated phenols, columns such as Rtx®-35 and Rtx®-65, which have different diphenyl/dimethylpolysiloxane compositions, have been shown to provide the necessary selectivity. semanticscholar.orglongdom.org A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For unambiguous identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, as it provides structural information about the separated components. thermofisher.com

The following table presents a typical GC-FID method that could be applied for the analysis of volatile impurities in this compound, based on methods used for similar aromatic and fluorinated compounds.

Table 2: Representative GC-FID Method for Volatile Impurity Analysis

| Parameter | Method Details |

|---|---|

| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Detector | FID |

| Detector Temperature | 260°C |

| Oven Program | Isothermal at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min |

| Injection Volume | 1.0 µL |

| Diluent | Methanol |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. orgchemboulder.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. orgchemboulder.com

The choice of the mobile phase, or eluent, is crucial for achieving good separation of the components on the TLC plate, which is typically coated with silica (B1680970) gel. orgchemboulder.com The polarity of the solvent system is adjusted to obtain a retention factor (Rf) for the desired product that is typically in the range of 0.2 to 0.4, allowing for clear separation from both less polar byproducts and more polar starting materials or intermediates. reddit.com A common approach is to start with a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether, and then adjust the ratio to optimize the separation. reddit.com Visualization of the spots on the TLC plate is often achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active. chemistryhall.com

The following table provides examples of solvent systems that can be used for the TLC analysis of compounds with similar polarity to this compound.

Table 3: Representative TLC Solvent Systems for Aromatic Alcohols

| Compound Type | Solvent System (v/v) |

|---|---|

| Moderately Polar Compounds | Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) |

| Dichloromethane (B109758) / Methanol (e.g., 9.5:0.5 to 9:1) | |

| Less Polar Compounds | Toluene / Ethyl Acetate (e.g., 9:1) |

| More Polar Compounds | Chloroform / Methanol / Water (e.g., 65:25:4) rochester.edu |

Ix. Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Strategies

The future of synthesizing 1-(2-Fluorophenyl)propan-1-ol lies in the development of methodologies that are not only efficient but also environmentally sustainable. A primary focus is the advancement of asymmetric synthesis to produce enantiomerically pure forms of the alcohol, which is crucial for pharmaceutical applications.

Biocatalysis: A significant emerging area is the use of biocatalysts, such as enzymes, which offer high selectivity under mild reaction conditions. ucc.iemdpi.com Alcohol dehydrogenases (ADHs) are particularly promising for the asymmetric synthesis of chiral alcohols. rsc.org Researchers are exploring novel ADHs with high tolerance to organic solvents like 2-propanol, which can be used in sustainable substrate-coupled cofactor regeneration systems. rsc.org This approach minimizes waste and can be scaled for industrial production. rsc.orgmdpi.com The use of biocatalysis in continuous flow systems and the immobilization of enzymes are key technologies that can enhance stability and reusability, making the synthesis more economical and green. ucc.ie

Advanced Catalytic Methods: Beyond biocatalysis, research into advanced chemical catalysis continues to evolve. An efficient strategy for creating chiral β-CF3 benzylic alcohols involves dynamic kinetic resolution (DKR) combined with Noyori–Ikariya asymmetric transfer hydrogenation (ATH). nih.govacs.org This method allows for the simultaneous and precise construction of two adjacent stereogenic centers with high yields and excellent stereoselectivity. nih.govacs.org Furthermore, there is a growing trend toward using greener and more benign reagents and solvents. For example, the use of iron(II/III) chloride in propylene (B89431) carbonate, a recyclable and green solvent, has been shown to be effective for the etherification of benzylic alcohols, suggesting a path toward more sustainable derivatization strategies. acs.org

| Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., Alcohol Dehydrogenases) to catalyze stereoselective reactions. | High enantioselectivity, mild reaction conditions, reduced environmental impact. mdpi.com | Discovering robust enzymes, enzyme immobilization, use in continuous flow systems. ucc.ie |